An In-depth Technical Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Structure, Properties, and Synthetic Protocols
An In-depth Technical Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a plausible experimental protocol for its synthesis. Furthermore, it explores the potential applications of this molecule as a versatile building block in the development of pharmacologically active agents, particularly kinase inhibitors.
Chemical Structure and Identification
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, methyl groups at positions 3 and 5, and a 2-bromoethyl substituent at position 4.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole[1] |
| Molecular Formula | C₇H₁₁BrN₂[2] |
| CAS Number | 83467-28-1[2] |
| Canonical SMILES | CC1=C(C(=NN1)C)CCBr[1] |
| InChI | InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)[1] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 203.08 g/mol | PubChem[1] |
| Purity | ≥95% | Commercial Suppliers[2] |
| XLogP3 (Computed) | 1.6 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 28.7 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |
| Boiling Point (Predicted) | 317.2 ± 37.0 °C | LookChem (for a related compound)[3] |
Synthesis Protocol
A plausible and efficient synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole can be achieved through a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole. The first step involves the Friedel-Crafts acylation to introduce an acetyl group at the 4-position, followed by reduction and subsequent bromination. A more direct, albeit potentially lower-yielding, approach involves the direct alkylation of 3,5-dimethylpyrazole with a suitable bromo-reagent, though this can lead to mixtures of N- and C-alkylated products.
A more controlled and widely applicable method involves the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by a Wittig reaction to introduce the two-carbon side chain, which can then be selectively brominated.
However, a frequently employed strategy for the synthesis of such compounds involves the bromination of a precursor alcohol. Below is a detailed experimental protocol for a likely synthetic route.
Experimental Protocol: Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
This protocol outlines a two-step synthesis starting from 3,5-dimethylpyrazole involving the introduction of a hydroxyethyl group followed by its conversion to the bromoethyl group.
Step 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dimethylpyrazole (10 g, 0.104 mol) in 100 mL of a suitable solvent like dichloromethane.
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Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromoethanol (15.6 g, 0.125 mol) in 50 mL of dichloromethane from the dropping funnel over 30 minutes with constant stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
Step 2: Bromination of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
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Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (5 g, 0.036 mol) obtained from the previous step in 50 mL of anhydrous dichloromethane.
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Addition of Brominating Agent: Cool the solution to 0 °C. Add phosphorus tribromide (4.8 g, 0.018 mol) dropwise to the stirred solution.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Isolation: Remove the solvent by rotary evaporation to yield the crude 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Data (Predicted)
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are predicted for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10-12 (br s, 1H, NH), ~3.5 (t, 2H, -CH₂-Br), ~2.8 (t, 2H, Ar-CH₂-), ~2.2 (s, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3, C5), ~110 (C4), ~33 (-CH₂-Br), ~30 (Ar-CH₂-), ~11 (2 x -CH₃) |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100-3300 (N-H stretch), ~2850-3000 (C-H stretch), ~1550 (C=N stretch), ~1450 (C-H bend), ~650 (C-Br stretch) |
| Mass Spec (EI) | m/z: 202/204 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br, ethyl group. |
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6]
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, with its reactive bromoethyl group, is a valuable intermediate for the synthesis of more complex molecules. The bromoethyl moiety can be readily converted to other functional groups through nucleophilic substitution, allowing for the introduction of diverse pharmacophores.
Role as a Building Block for Kinase Inhibitors
A particularly significant application of pyrazole derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[9]
The 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole can serve as a key building block for synthesizing novel kinase inhibitors. The pyrazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of a target kinase. The bromoethyl side chain provides a handle for attaching larger and more complex chemical groups designed to enhance potency and selectivity.
Figure 1. A representative kinase signaling pathway (MAPK pathway) and the potential point of intervention for a pyrazole-based inhibitor.
In the signaling pathway depicted above, a pyrazole-based inhibitor, potentially synthesized using 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole as a starting material, could be designed to block the activity of a key kinase like RAF, thereby inhibiting downstream signaling and cellular proliferation.
Safety and Handling
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H314: Causes severe skin burns and eye damage.
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H318: Causes serious eye damage.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its bromoethyl group make it an attractive starting material for the creation of diverse chemical libraries. The established importance of the pyrazole scaffold in pharmacologically active compounds, particularly as kinase inhibitors, underscores the potential of this molecule in the development of novel therapeutics. Researchers and drug development professionals can leverage the information provided in this guide to explore the full potential of this versatile building block.
References
- 1. 4-ブロモ-3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
